

## USP7 Inhibitors: A Double-Edged Sword? The Differential Upregulation of USP22

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For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapies is a continuous endeavor. Ubiquitin-specific protease 7 (USP7) has emerged as a promising therapeutic target due to its critical role in regulating the stability of numerous oncoproteins and tumor suppressors. However, recent evidence reveals a potential compensatory mechanism that could limit the efficacy of USP7 inhibitors: the upregulation of USP22, another deubiquitinase implicated in cancer progression. This guide provides a comparative analysis of this phenomenon, supported by experimental data, to aid in the strategic development of next-generation cancer therapies.

### Introduction

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in cellular processes by removing ubiquitin tags from target proteins, thereby rescuing them from proteasomal degradation.[1][2] Its substrates include key players in cancer biology, such as the tumor suppressor p53 and its primary E3 ligase, MDM2.[1][3][4] Inhibition of USP7 is therefore an attractive strategy to destabilize oncogenic proteins and reactivate tumor suppressor pathways.[5][6] However, a growing body of evidence indicates that targeting USP7 can lead to an unintended consequence: the upregulation of Ubiquitin-Specific Proteptidase 22 (USP22).[7][8][9][10]

USP22 is a component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex and is itself linked to oncogenesis, therapy resistance, and poor prognosis in various cancers.[7][11][12] The upregulation of USP22 following USP7 inhibition may, therefore, counteract the intended



therapeutic effects by activating its own downstream pro-cancerous signaling pathways.[7][9] [10] This guide compares the effects of different USP7 inhibitors on USP22 expression, presents the underlying molecular mechanism, and provides detailed experimental protocols for researchers to investigate this phenomenon in their own work.

# Comparative Analysis of USP7 Inhibitors on USP22 Upregulation

Studies have shown that various small molecule inhibitors of USP7 induce a dose-dependent increase in USP22 protein levels in cancer cell lines. This effect has been observed with structurally distinct inhibitors, suggesting it is an on-target effect of USP7 inhibition rather than an off-target artifact of a specific chemical scaffold.[7]

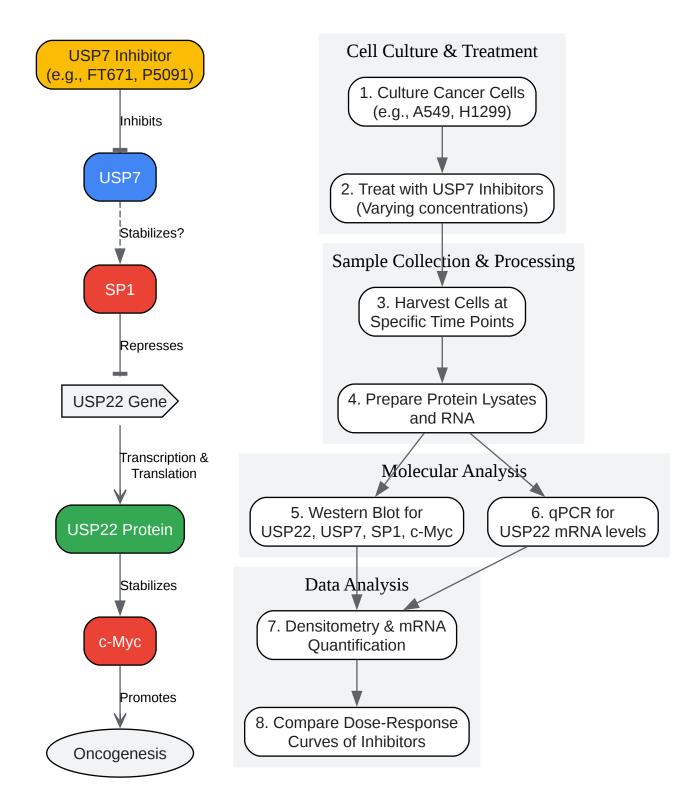
| USP7 Inhibitor | Cancer Cell<br>Line(s)          | Observed<br>Effect on<br>USP22                   | Putative<br>Mechanism                                       | Reference |
|----------------|---------------------------------|--|---|-----------|
| FT671          | A549 (Lung),<br>HCT116 (Colon)  | Dose-dependent upregulation of USP22 protein.    | Transcriptional upregulation, possibly via SP1 degradation. | [7]       |
| P5091          | H1299 (Lung),<br>HCT116 (Colon) | Significant<br>upregulation of<br>USP22 protein. | Not explicitly stated, but presumed to be similar to FT671. | [7]       |
| HBX41108       | H1299 (Lung)                    | Dramatic<br>upregulation of<br>USP22 protein.    | Not explicitly stated, but presumed to be similar to FT671. | [7]       |

## **Signaling Pathway and Experimental Workflow**

The proposed mechanism for USP22 upregulation upon USP7 inhibition involves the transcription factor SP1. USP7 inhibition is thought to promote the degradation of SP1, which may act as a transcriptional repressor of the USP22 gene. The reduction in SP1 levels



consequently leads to de-repressed transcription of USP22 and an increase in USP22 protein. This elevated USP22 can then deubiquitinate and stabilize its own downstream targets, such as the oncoprotein c-Myc, potentially mitigating the anti-tumor effects of USP7 inhibition.[7][9]





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